1-Decylpyridinium bromide

Description

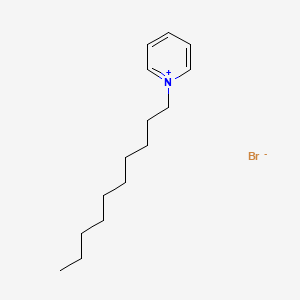

Structure

3D Structure of Parent

Properties

CAS No. |

2534-65-8 |

|---|---|

Molecular Formula |

C15H26BrN |

Molecular Weight |

300.28 g/mol |

IUPAC Name |

1-decylpyridin-1-ium;bromide |

InChI |

InChI=1S/C15H26N.BrH/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;/h9,11-12,14-15H,2-8,10,13H2,1H3;1H/q+1;/p-1 |

InChI Key |

SPFVNQBOHYXSMM-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC[N+]1=CC=CC=C1.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

The Physicochemical and Mechanistic Profile of 1-Decylpyridinium Bromide: A Comprehensive Technical Guide

Introduction

1-Decylpyridinium bromide (DPyBr) is a quaternary ammonium compound and a prominent member of the alkylpyridinium cationic surfactant family. Characterized by its amphiphilic nature—comprising a hydrophilic, charge-delocalized pyridinium head and a hydrophobic ten-carbon alkyl tail—DPyBr serves as a critical model compound in colloidal chemistry, antimicrobial formulation, and the study of room-temperature ionic liquids[1]. This guide synthesizes the core physicochemical properties, thermodynamic behaviors, and biological mechanisms of DPyBr to inform downstream drug development and materials science applications.

Section 1: Molecular Architecture and Synthesis Dynamics

The synthesis of 1-decylpyridinium bromide relies on a highly efficient bimolecular nucleophilic substitution (SN2) mechanism[2]. The nitrogen atom of the pyridine ring, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic primary carbon of 1-bromodecane. This single, concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group[2].

Caption: Workflow of 1-decylpyridinium bromide synthesis and subsequent aqueous micellization.

Section 2: Core Physicochemical Properties & Micellization Thermodynamics

The macroscopic properties of DPyBr are a direct consequence of its molecular structure. The balance between the lipophilic decyl chain and the ionic headgroup dictates its solubility profile; it is highly soluble in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO)[2].

| Property | Value / Description |

| Chemical Name | 1-Decylpyridinium bromide |

| Synonyms | N-decylpyridinium bromide, DPyBr, DePBr |

| Molecular Formula | C15H26BrN |

| Molecular Weight | 300.28 g/mol |

| Critical Micelle Concentration (CMC) | 51.6 mM (in water at 25 °C) |

| Solubility | Highly soluble in water and polar organic solvents |

| Physical State | Solid (at room temperature) |

Table 1: Key physicochemical parameters of 1-Decylpyridinium bromide.

A defining feature of DPyBr is its critical micelle concentration (CMC), experimentally determined to be 51.6 mM at 25 °C via electric conductivity[3]. The micellization behavior is heavily influenced by the charge distribution across the polar head. Quantum mechanical AM1 calculations reveal that the positive charge is not strictly localized on the nitrogen atom but is delocalized across the entire pyridinium ring[4]. This charge delocalization increases the solubility of the monomeric surfactant, thereby raising the CMC compared to analogs with strictly localized charges[5]. Furthermore, light scattering studies indicate that DPyBr forms smaller micelles (lower aggregation numbers) than its structural isomers, such as 2-, 3-, and 4-decylpyridinium hydrobromide[4].

Section 3: Biological Activity, Antimicrobial Mechanisms, and Ecotoxicity

Cationic surfactants like DPyBr exhibit potent biological activity driven by electrostatic interactions with negatively charged cell membranes. The positively charged pyridinium head facilitates initial adsorption onto the phospholipid bilayer, followed by the insertion of the lipophilic decyl tail[6]. This structural intrusion disrupts membrane integrity, leading to a rapid and lethal efflux of intracellular contents, including potassium ions, magnesium, and ATP[7].

Beyond antimicrobial efficacy, DPyBr poses significant ecotoxicological risks. Studies on the microalgae Scenedesmus obliquus demonstrate that DPyBr induces severe oxidative stress, generating reactive oxygen species (ROS) and damaging Photosystem II (PSII)[1]. The 96-hour half-maximal inhibitory concentration (IC50-96h) for S. obliquus is remarkably low at approximately 0.06 mg/L, highlighting its environmental potency and the need for careful wastewater management[1].

Caption: Mechanistic pathway of 1-decylpyridinium bromide inducing membrane disruption and cell death.

Section 4: Validated Experimental Methodologies

Protocol 1: Determination of CMC via Conductometry

Rationale & Causality: Ionic surfactants dissociate into conductive ions in aqueous solutions. Below the CMC, conductivity increases linearly with surfactant concentration. Once micelles form, counterions (bromide) bind to the micellar surface, drastically reducing the effective charge and ionic mobility. This causes a distinct, measurable break in the conductivity-concentration slope, allowing precise CMC determination[3].

Step-by-Step Workflow:

-

Preparation: Prepare a 100 mM stock solution of high-purity DPyBr in ultra-pure deionized water (18.2 MΩ·cm) at 25 °C.

-

Calibration: Calibrate the conductivity meter using standard KCl solutions (e.g., 0.01 M and 0.1 M) to ensure electrode accuracy.

-

Titration: Place 50 mL of ultra-pure water in a thermostated vessel (25 ± 0.1 °C). Sequentially add aliquots of the DPyBr stock solution under constant magnetic stirring.

-

Equilibration: Allow 2 minutes after each addition for thermal and micellar equilibration before recording the specific conductivity (κ).

-

Self-Validation Checkpoint: Run a parallel titration using a known standard (e.g., Sodium Dodecyl Sulfate, CMC ~8.2 mM) to validate the system's sensitivity to slope changes.

-

Data Analysis: Plot specific conductivity (κ) against DPyBr concentration. The CMC is identified mathematically as the intersection point of the two linear regression lines representing the pre-micellar and post-micellar regions.

Protocol 2: Assessment of Membrane Permeability (Potassium Leakage Assay)

Rationale & Causality: Because the primary mechanism of DPyBr is membrane disruption, monitoring the extracellular accumulation of potassium (K+)—a highly mobile, predominantly intracellular ion—provides a direct, real-time readout of membrane compromise[7],[6].

Step-by-Step Workflow:

-

Cell Preparation: Culture Saccharomyces cerevisiae to the mid-logarithmic growth phase. Harvest cells via centrifugation (3000 × g, 5 min) and wash three times with sterile HEPES buffer (50 mM, pH 7.0) to remove extracellular ions.

-

Resuspension: Resuspend the cell pellet in HEPES buffer to a standardized optical density (OD600 = 1.0).

-

Treatment: Introduce DPyBr at varying concentrations (e.g., 0.5×, 1×, and 2× the Minimum Inhibitory Concentration) to the cell suspensions.

-

Self-Validation Checkpoint: Include a negative control (buffer only) to measure spontaneous leakage, and a positive control (cells boiled for 15 minutes or treated with 0.1% Triton X-100) to establish the 100% total intracellular potassium baseline.

-

Incubation & Sampling: Incubate at 30 °C. Withdraw 1 mL aliquots at specified time intervals (0, 15, 30, 60, 120 minutes). Filter samples through a 0.22 µm membrane to remove intact cells and debris.

-

Quantification: Analyze the filtrate using Atomic Absorption Spectroscopy (AAS) or a K+-selective electrode. Calculate the percentage of K+ leakage relative to the total-lysis positive control.

References

- Action of Reactive Oxygen Species in the Antifungal Mechanism of Gemini-pyridinium Salts Against Yeast J-Stage

- The structure-dependent effects of newly synthesised cationic gemini surfactants against yeast cells PMC

- A Review on Progress in QSPR Studies for Surfactants MDPI

- 1-Octylpyridinium bromide | 2534-66-9 Benchchem

- The toxicity of ionic liquid 1-decylpyridinium bromide to the algae Scenedesmus obliquus: Growth inhibition, phototoxicity, and oxid

- The Effect of Polar Head Charge Delocalization on Micellar Aggregation Numbers of Decylpyridinium Salts, Revisited PubMed

- Binding of 1-Decylpyridinium Bromide to Poly(vinyl sulf

Sources

- 1. The toxicity of ionic liquid 1-decylpyridinium bromide to the algae Scenedesmus obliquus: Growth inhibition, phototoxicity, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Octylpyridinium bromide | 2534-66-9 | Benchchem [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. The Effect of Polar Head Charge Delocalization on Micellar Aggregation Numbers of Decylpyridinium Salts, Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The structure-dependent effects of newly synthesised cationic gemini surfactants against yeast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Action of Reactive Oxygen Species in the Antifungal Mechanism of Gemini-pyridinium Salts Against Yeast [jstage.jst.go.jp]

An In-depth Technical Guide to 1-Decylpyridinium Bromide for Advanced Research

This guide provides an in-depth analysis of 1-decylpyridinium bromide (DPB), a cationic surfactant with significant applications in research and drug development. We will explore its fundamental chemical and physical properties, detail a robust synthesis protocol, and examine its multifaceted roles as an antimicrobial agent and a component in drug delivery systems. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this versatile quaternary ammonium compound.

Core Molecular Profile and Physicochemical Properties

1-Decylpyridinium bromide is a quaternary ammonium salt consisting of a positively charged pyridinium ring, a ten-carbon alkyl chain (decyl group), and a bromide counter-ion.[1] This amphiphilic structure, with a hydrophilic cationic head and a hydrophobic tail, is the primary determinant of its surfactant properties and its ability to interact with biological membranes.[1]

The chemical synthesis of DPB typically involves the quaternization of pyridine with decyl bromide.[1] This reaction, a classic example of an N-alkylation, is straightforward and provides a high yield of the target compound. The resulting product is usually a white to off-white crystalline powder or solid, which is readily soluble in polar solvents like water and alcohols.[1]

Below is a visualization of the molecular structure of 1-decylpyridinium bromide.

Caption: Chemical structure of 1-Decylpyridinium Bromide.

A summary of the key physicochemical properties of 1-decylpyridinium bromide is presented in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | 1-decylpyridin-1-ium bromide | N/A |

| Molecular Formula | C15H26BrN | [1] |

| Molecular Weight | 300.28 g/mol | N/A |

| CAS Number | 2448-46-6 | N/A |

| Appearance | White to off-white powder or crystals | [1] |

| Solubility | Soluble in water and alcohols | [1] |

| Density | ~1.07–1.15 g/cm³ | [1] |

| Critical Micelle Concentration (CMC) | Varies with conditions (e.g., temperature, ionic strength) | [2][3][4] |

Synthesis Protocol and Workflow

The synthesis of 1-decylpyridinium bromide is a well-established quaternization reaction. The following protocol provides a reliable method for its preparation in a laboratory setting. The rationale behind each step is to ensure a complete reaction and a high-purity final product.

Experimental Protocol: Synthesis of 1-Decylpyridinium Bromide

Materials:

-

Pyridine (C₅H₅N)

-

1-Bromodecane (C₁₀H₂₁Br)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Ethanol (C₂H₅OH)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of pyridine and 1-bromodecane.

-

Solvent (Optional but Recommended): While the reaction can be run neat, using a solvent like ethanol can improve homogeneity and temperature control.

-

Reflux: Heat the mixture to reflux (approximately 80-100°C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours. Causality: Heating provides the necessary activation energy for the nucleophilic attack of the nitrogen atom in pyridine on the primary carbon of 1-bromodecane.

-

Isolation and Purification: After cooling to room temperature, the product often solidifies. Add an excess of anhydrous diethyl ether to precipitate the product fully and to wash away any unreacted starting materials. Causality: 1-decylpyridinium bromide is insoluble in diethyl ether, while the reactants are soluble, allowing for effective purification by precipitation.

-

Filtration and Drying: Collect the solid product by vacuum filtration and wash it several times with small portions of cold, anhydrous diethyl ether. Dry the resulting white solid under a vacuum to remove any residual solvent.

-

Characterization: Confirm the identity and purity of the synthesized 1-decylpyridinium bromide using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

The following diagram illustrates the synthesis workflow.

Caption: Experimental workflow for the synthesis of 1-decylpyridinium bromide.

Applications in Drug Development and Research

The unique molecular architecture of 1-decylpyridinium bromide underpins its utility in various scientific applications, particularly in the pharmaceutical and biomedical fields.[5][6]

Antimicrobial and Biocidal Activity

Quaternary ammonium compounds, including 1-decylpyridinium bromide, are known for their broad-spectrum antimicrobial activity against bacteria and fungi.[7][8] The primary mechanism of action involves the disruption of the bacterial cell membrane.[7][8] The positively charged pyridinium headgroup interacts with the negatively charged components of the microbial cell wall, while the hydrophobic decyl tail penetrates the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[1][8]

The length of the alkyl chain is a critical factor in determining antimicrobial efficacy, with chain lengths between 10 and 16 carbons often showing the highest activity.[7][8] This makes 1-decylpyridinium bromide a potent antimicrobial agent. Its activity can be further enhanced in the presence of membrane-permeabilizing agents, which facilitate its entry into Gram-negative bacteria.[7]

Surfactant Properties and Role in Formulations

As a cationic surfactant, 1-decylpyridinium bromide effectively reduces surface tension. Above a specific concentration known as the critical micelle concentration (CMC), the individual molecules self-assemble into spherical structures called micelles.[2] In these micelles, the hydrophobic decyl tails form a core, while the hydrophilic pyridinium heads are exposed to the aqueous environment.

This micelle-forming capability is crucial for its application in drug formulations.[9] The hydrophobic core of the micelles can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility and bioavailability.[9] This is a key strategy in overcoming one of the major challenges in drug development. The CMC is an important parameter that is influenced by factors such as temperature and the presence of electrolytes.[4][10]

Drug Delivery and Gene Transfection

The cationic nature of 1-decylpyridinium bromide allows it to interact with negatively charged biological molecules like DNA and RNA. This property is being explored for applications in non-viral gene delivery. The positively charged pyridinium head can form complexes with nucleic acids, condensing them into nanoparticles that can be more easily taken up by cells.

Furthermore, its membrane-disruptive properties, when carefully controlled, can be harnessed to enhance the delivery of drugs across cellular barriers. The pyridine scaffold itself is a common feature in many approved pharmaceutical agents, highlighting its importance in medicinal chemistry.[5][11]

The diagram below illustrates the relationship between the structural properties of 1-decylpyridinium bromide and its key applications.

Caption: Relationship between properties and applications of DPB.

Conclusion

1-Decylpyridinium bromide is a compound of significant interest to the scientific and drug development communities. Its well-defined structure gives rise to a predictable set of physicochemical properties, including potent surfactant and antimicrobial activities. The straightforward synthesis and versatile nature of this molecule make it a valuable tool in formulation science for enhancing drug solubility and in the development of new antimicrobial agents. A thorough understanding of its properties, as outlined in this guide, is essential for leveraging its full potential in advanced research and pharmaceutical applications.

References

-

Tegos, G. P., et al. (2005). Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria. PubMed. [Link]

-

Madaan, P., & Tyagi, V. K. (2009). Synthesis and characterization of the antimicrobial 4-amino-decylpyridinium bromide cationic surfactant. ResearchGate. [Link]

-

Tegos, G. P., et al. (2005). Antimicrobial Activity of a Series of 1-Alkyl-2-(4-Pyridyl)Pyridinium Bromides against Gram-Positive and Gram-Negative Bacteria. Karger Publishers. [Link]

-

PubChem. 1-Hexadecylpyridin-1-ium bromide--water (1/1/1). [Link]

-

ResearchGate. Critical micelle concentration (CMC) at 298 K as a function of the number of carbons.... [Link]

-

ChemBK. 1-(12-(Methacryloyloxy)dodecyl)pyridin-1-ium bromide. [Link]

-

PubChemLite. 1,3-dodecylpyridinium bromide (C17H29N). [Link]

-

Madaan, P., & Tyagi, V. K. (2009). SYNTHESIS AND CHARACTERIZATION OF THE ANTIMICROBIAL 4-AMINO-DECYLPYRIDINIUM BROMIDE CATIONIC SURFACTANT. World Scientific Publishing. [Link]

-

ResearchGate. Synthesis of 1-dodecylpyridinium chloride ionic liquid. [Link]

-

Wikipedia. Critical micelle concentration. [Link]

-

Innovative Biosystems and Bioengineering. (2023). Antibacterial Activity of 1-Dodecylpyridinium Tetrafluoroborate and Its Inclusion Complex With Sulfobutyl Ether-β-Cyclodextrin Against MDR Acinetobacter baumannii Strains. [Link]

-

Ali, M. A., et al. (2023). Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. Scientific Reports. [Link]

-

ResearchGate. Dodecylpyridinium moiety containing dihydropyridines with potent.... [Link]

-

Chen, Y., et al. (2014). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. PMC. [Link]

-

Singh, U. P., & Singh, D. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

-

Piekarski, M. H., et al. (2013). Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. PMC. [Link]

-

Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

-

Naushad, E., & Thangaraj, S. (2022). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. IntechOpen. [Link]

-

German, A. (2023). The Important Role that Biopharmaceutics Plays in Accelerating Early-Phase Drug Development. Pharmaceutical Technology. [Link]

Sources

- 1. What is N-Decylpyridinium Bromide - Properties & Specifications [quaternary-ammonium-salt.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. The Important Role that Biopharmaceutics Plays in Accelerating Early-Phase Drug Development - Pharmaceutical Technology [pharmaceutical-technology.com]

- 10. Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Decylpyridinium Bromide for Researchers and Drug Development Professionals

An authoritative guide to the synthesis, properties, and applications of 1-Decylpyridinium Bromide, a versatile quaternary ammonium compound with significant potential in pharmaceutical and research settings.

Introduction

1-Decylpyridinium bromide is a cationic surfactant belonging to the quaternary ammonium compound family. It is characterized by a pyridinium headgroup and a 10-carbon alkyl chain (decyl group). This amphiphilic structure, featuring a hydrophilic cationic head and a hydrophobic tail, imparts valuable surfactant and antimicrobial properties to the molecule. These characteristics make it a compound of interest for a variety of applications, including as an antiseptic, a disinfectant, and a component in drug delivery systems. This technical guide provides a comprehensive overview of 1-decylpyridinium bromide, including its chemical identity, synthesis, physicochemical properties, and key applications relevant to researchers and professionals in drug development.

Chemical Identity and Synonyms

The definitive identifier for 1-Decylpyridinium bromide is its Chemical Abstracts Service (CAS) Registry Number.

| CAS Number | 62310-48-5 |

| Molecular Formula | C₁₅H₂₆BrN |

| IUPAC Name | 1-decylpyridin-1-ium bromide |

This compound is also known by several synonyms, which are important to recognize when reviewing scientific literature and commercial listings:

-

N-Decylpyridinium bromide

-

Decylpyridinium bromide

Physicochemical Properties

The physical and chemical properties of 1-decylpyridinium bromide are fundamental to its function and application. These properties are summarized in the table below. The long alkyl chain contributes to its surfactant properties, allowing it to reduce surface tension and form micelles in aqueous solutions.

| Property | Value | Source(s) |

| Molecular Weight | 300.28 g/mol | N/A |

| Appearance | Fine white powder or crystalline pearls | [1] |

| Solubility | Soluble in water | [1] |

| Density | Approximately 1.07–1.15 g/cm³ | [1] |

| Melting Point | Approximately 175–180°C | [1] |

Synthesis of 1-Decylpyridinium Bromide

The synthesis of 1-decylpyridinium bromide is typically achieved through a quaternization reaction, a type of alkylation reaction. This involves the reaction of pyridine with a decyl halide, most commonly 1-bromodecane. The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the 1-bromodecane, forming a new carbon-nitrogen bond and resulting in the positively charged pyridinium cation with bromide as the counter-ion.

A general laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis of 1-Decylpyridinium Bromide

Materials:

-

Pyridine

-

1-Bromodecane

-

Anhydrous solvent (e.g., acetonitrile, toluene, or isopropanol)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Crystallization dish

-

Vacuum filtration apparatus

-

Diethyl ether (for washing)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve an equimolar amount of pyridine in an appropriate volume of anhydrous solvent.

-

Addition of Alkyl Halide: To the stirred pyridine solution, add an equimolar amount of 1-bromodecane dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 1-decylpyridinium bromide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The purified product is then collected by vacuum filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Applications in Research and Drug Development

The unique properties of 1-decylpyridinium bromide make it a valuable tool in various research and pharmaceutical applications.

Antimicrobial Agent

As a quaternary ammonium compound, 1-decylpyridinium bromide exhibits broad-spectrum antimicrobial activity against bacteria and fungi. The positively charged pyridinium headgroup interacts with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[2][3][4] This electrostatic interaction, coupled with the insertion of the hydrophobic decyl tail into the lipid bilayer, disrupts the membrane integrity.[2][3][4] This disruption leads to the leakage of essential intracellular components and ultimately cell death.[5] The optimal alkyl chain length for antimicrobial activity in pyridinium salts is often found to be between C10 and C14.

The antimicrobial efficacy of pyridinium salts has been demonstrated against a range of pathogens, including Gram-positive and Gram-negative bacteria.[6][7] For instance, a study on 4-amino-decylpyridinium bromide showed good activity against E. coli.[6][8]

Surfactant and Formulation Excipient

The amphiphilic nature of 1-decylpyridinium bromide makes it an effective surfactant. It can be used as an emulsifier, dispersant, and wetting agent in pharmaceutical formulations. Its ability to form micelles above a certain concentration, known as the critical micelle concentration (CMC), allows for the solubilization of poorly water-soluble drugs, potentially enhancing their bioavailability.[9] The surfactant properties of n-alkylpyridinium bromides are influenced by the length of the alkyl chain.[10]

Role in Drug Delivery

The cationic nature of 1-decylpyridinium bromide allows it to interact with negatively charged biological molecules and surfaces. This property is being explored for various drug delivery applications. For instance, cationic lipids and surfactants are components of liposomes and other nanoparticle systems designed for gene delivery, where they facilitate the complexation and cellular uptake of nucleic acids.[11]

Safety and Handling

1-Decylpyridinium bromide, like other quaternary ammonium compounds, requires careful handling. It can cause skin and eye irritation upon direct contact.[1] Inhalation of the powder may lead to respiratory irritation. It is also noted to be hazardous to aquatic life.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Decylpyridinium bromide is a versatile quaternary ammonium compound with a well-defined chemical structure and accessible synthesis routes. Its surfactant and potent antimicrobial properties make it a valuable molecule for researchers in materials science, microbiology, and pharmaceutical sciences. For drug development professionals, its potential as an active antimicrobial agent and a functional excipient in drug delivery systems warrants further investigation. A thorough understanding of its physicochemical properties and biological activities is crucial for harnessing its full potential in future therapeutic and biomedical applications.

References

-

European Chemicals Agency. (2023, December 29). 1-dodecylpyridinium chloride - Substance Information. Retrieved from [Link]

-

Madaan, P., & Tyagi, V. K. (2008). Synthesis and characterization of the antimicrobial 4-amino-decylpyridinium bromide cationic surfactant. ResearchGate. Retrieved from [Link]

-

Ibragimova, A. R., et al. (2016). Synthesis of 1-dodecylpyridinium chloride ionic liquid. ResearchGate. Retrieved from [Link]

-

Al-Adham, K., & Collier, P. J. (2025, January 16). A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. PMC. Retrieved from [Link]

-

Shah, S. S., et al. (2024, November 15). Study of Newly Synthesized Pyridinium-based Cationic Surfactants for Drug Interaction and Antibacterial Activity. Proceeding of Pakistan Academy of Sciences. Retrieved from [Link]

-

Connect Chemical. (n.d.). What is N-Decylpyridinium Bromide - Properties & Specifications. Retrieved from [Link]

- Google Patents. (n.d.). CN108558860B - Method for synthesizing umeclidinium bromide.

-

Ioannou, C. J., et al. (2022). General mechanism of action of quaternary ammonium salts (QAS), where the phospholipid membranes are depicted in blue and the QAS are shown in red. ResearchGate. Retrieved from [Link]

-

Khan, M. A., et al. (2022). Unveiling the molecular interactions and antimicrobial activity of cetyl pyridinium bromide in ternary systems with short tetraalkylammonium bromide salts. PubMed. Retrieved from [Link]

-

Sahoo, P. K., et al. (2022). Acid Dissociation Constant of N-Alkyl- Bis(Styryl) Pyridinium Bromide Dyes in Surfactant Solutions. Neuroquantology. Retrieved from [Link]

-

Oleksy-Sobczak, K., & Grzebieniak, K. (2020, June 10). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. MDPI. Retrieved from [Link]

-

Madaan, P., & Tyagi, V. K. (n.d.). SYNTHESIS AND CHARACTERIZATION OF THE ANTIMICROBIAL 4-AMINO-DECYLPYRIDINIUM BROMIDE CATIONIC SURFACTANT. World Scientific Publishing. Retrieved from [Link]

-

Paria, S. (n.d.). The mixing behavior of n-alkylpyridinium bromide–NP-9 mixed surfactant systems. NIT Rourkela. Retrieved from [Link]

-

Aster Bio. (2025, October 6). The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity. Retrieved from [Link]

-

Reddy, V. V., et al. (2014, September 15). The Comparative Evaluation of Antibacterial Activity of Methacryloxydodecyl Pyridinium Bromide and Non-methacryloxydodecyl Pyridinium Bromide Dentin Bonding Systems Using Two Different Techniques: An In vitro Study. PubMed. Retrieved from [Link]

-

Govindaraj, S., et al. (2023). Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein. PMC. Retrieved from [Link]

-

Innovative Biosystems and Bioengineering. (2023, November 21). Antibacterial Activity of 1-Dodecylpyridinium Tetrafluoroborate and Its Inclusion Complex With Sulfobutyl Ether-β-Cyclodextrin Against MDR Acinetobacter baumannii Strains. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Development of Dioctadecyldimethylammonium Bromide/Monoolein Liposomes for Gene Delivery. Retrieved from [Link]

-

Li, Y., et al. (2020, October 15). Application of Antimicrobial Polymers in the Development of Dental Resin Composite. MDPI. Retrieved from [Link]

-

Kherroub, D., et al. (n.d.). Weak neutralization degree effect on the surfactant properties of poly(N- octyl-4-vinylpyridinium bromide) [P4VPC8-50]. [PDF]. Retrieved from [Link]

-

Bauduin, P., et al. (n.d.). Surfactant properties of ionic liquids containing short alkyl chain imidazolium cations and ibuprofenate anions. RSC Publishing. Retrieved from [Link]

-

Guchhait, G., et al. (2018, February 6). Exploring the Antimicrobial Action of Quaternary Amines against Acinetobacter baumannii. ASM Journals. Retrieved from [Link]

Sources

- 1. What is N-Decylpyridinium Bromide - Properties & Specifications [quaternary-ammonium-salt.com]

- 2. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity - Aster Bio - Biological Waste Treatment [asterbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Unveiling the molecular interactions and antimicrobial activity of cetyl pyridinium bromide in ternary systems with short tetraalkylammonium bromide salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. worldscientific.com [worldscientific.com]

- 9. ppaspk.org [ppaspk.org]

- 10. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 11. researchgate.net [researchgate.net]

Solvation Mechanics and Thermodynamic Solubility of 1-Decylpyridinium Bromide: A Technical Guide

Executive Summary

1-Decylpyridinium bromide (DePBr) is a quaternary cationic surfactant characterized by a hydrophilic pyridinium headgroup and a hydrophobic ten-carbon alkyl tail. In pharmaceutical formulation, antimicrobial development, and materials science, understanding its phase behavior, micellization thermodynamics, and solvent interactions is critical. This whitepaper provides an in-depth analysis of the solubility profile of DePBr in aqueous and organic media, elucidating the causality behind its solvation mechanics and providing validated experimental protocols for solubility quantification.

Physicochemical Profiling & Structural Causality

The amphiphilic architecture of DePBr dictates its solubility and aggregation behavior. Unlike simple aliphatic quaternary ammonium salts, the positive charge on the DePBr headgroup is not strictly localized on the nitrogen atom; it is delocalized across the aromatic pyridinium ring[1].

Causality in Solvation: This charge delocalization reduces the electrostatic penalty of molecular packing, directly influencing the hydration shell structure in water and the aggregation number during micellization[1]. Because of the moderate length of its alkyl chain (C10), DePBr exhibits a higher aqueous solubility than its longer-chain homologues (e.g., cetylpyridinium chloride) while retaining potent surface-active and antimicrobial properties, though its ecotoxicity profile requires careful handling in environmental contexts[2].

Aqueous Solubility & Micellization Thermodynamics

In aqueous media, the solubility of DePBr is governed by the Krafft temperature (

The CMC of DePBr in pure water is approximately 51.6 mM at 25 °C[3]. This micellization is entropically driven by the hydrophobic effect—the release of structured, ice-like water molecules around the decyl tail upon aggregation into the micellar core.

Table 1: Thermodynamic and Micellar Parameters of DePBr in Aqueous Media

| Parameter | Value / Characteristic | Mechanistic Driver |

| Critical Micelle Concentration (CMC) | ~51.6 mM (at 25 °C)[3] | Hydrophobic effect of the C10 alkyl chain. |

| Aggregation Number ( | ~30 - 40 | Charge delocalization on the pyridinium ring[1]. |

| Aqueous Solubility | High (>100 g/L above | Ion-dipole interactions with the pyridinium cation. |

Solubility in Organic Solvents: Dielectric & Polarity Effects

The solubility of DePBr in organic solvents is dictated by the solvent's dielectric constant (

-

Polar Protic Solvents (Methanol, Ethanol): DePBr is highly soluble. The hydroxyl groups of the solvent form strong hydrogen bonds with the bromide counter-ion, while the solvent's high polarity stabilizes the pyridinium cation[4].

-

Polar Aprotic Solvents (DMSO, Acetonitrile): DePBr exhibits excellent solubility. These solvents possess high dielectric constants that effectively screen the electrostatic attraction between the pyridinium and bromide ions, facilitating crystal lattice dissociation[4].

-

Non-Polar Solvents (Hexane, Diethyl Ether): DePBr is practically insoluble. The low dielectric constant of these media cannot overcome the strong ionic lattice energy of the solid salt, resulting in phase separation[4].

Table 2: Qualitative Solubility Profile of DePBr in Organic Solvents

| Solvent Class | Representative Solvents | Solubility Profile | Causality |

| Polar Protic | Methanol, Ethanol | Highly Soluble | Strong solvation of Br⁻ via H-bonding; high polarity. |

| Polar Aprotic | DMSO, Acetonitrile | Soluble | High dielectric constant screens ion-pair interactions. |

| Moderately Polar | Dichloromethane, Acetone | Moderately Soluble | Sufficient dipole moment to disrupt the ionic lattice. |

| Non-Polar | Hexane, Diethyl Ether | Insoluble | Inability to overcome ionic lattice energy. |

Visualizations of Solvation Mechanics

Solvation pathways and micellization of 1-Decylpyridinium bromide.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating steps to confirm thermodynamic equilibrium and accurate phase boundary detection.

Protocol A: Determination of Aqueous CMC via Conductometry

Rationale: As DePBr monomers aggregate into micelles, the effective charge mobility of the system decreases due to counter-ion binding to the micellar surface. This results in a distinct inflection point in the conductivity-concentration curve.

-

Preparation: Prepare a 100 mM stock solution of DePBr in ultrapure water (18.2 MΩ·cm).

-

Titration: Sequentially dilute the stock solution into a thermostated vessel maintained strictly at 25.0 ± 0.1 °C containing 50 mL of ultrapure water.

-

Measurement: Record the specific conductivity (

) after each addition, allowing exactly 3 minutes for thermal and dynamic equilibrium. -

Self-Validation: Plot

versus DePBr concentration. The intersection of the two linear segments (the steep pre-micellar slope and the shallower post-micellar slope) mathematically defines the CMC[3]. An

Protocol B: Profiling Organic Solvent Solubility via Isothermal Saturation

Rationale: True thermodynamic solubility requires the system to reach a state where the chemical potential of the solid phase equals that of the solute in the liquid phase.

-

Saturation: Add an excess of solid DePBr to 10 mL of the target organic solvent (e.g., ethanol, hexane) in a sealed borosilicate glass vial to prevent solvent evaporation.

-

Equilibration: Place the vial in an isothermal shaker bath at 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours.

-

Self-Validation Sampling: Extract 0.5 mL aliquots at 24 hours and 48 hours. Centrifuge at 10,000 × g for 10 minutes to pellet undissolved solids.

-

Quantification: Dilute the supernatant appropriately and quantify the DePBr concentration using HPLC-UV (detection at 254 nm for the pyridinium ring). Validation Check: If the concentrations at 24h and 48h vary by <2%, thermodynamic equilibrium is confirmed.

Workflow for isothermal saturation and solubility quantification.

References

-

Binding of 1-Decylpyridinium Bromide to Poly(vinyl sulfate) Source: Bulletin of the Chemical Society of Japan (via OUP) URL:3

-

A Review on Progress in QSPR Studies for Surfactants Source: MDPI URL:1

-

1-Octylpyridinium bromide | 2534-66-9 Source: BenchChem URL:5

-

Ionic Liquids—A Review of Their Toxicity to Living Organisms Source: NIH / PMC URL:2

Sources

- 1. A Review on Progress in QSPR Studies for Surfactants | MDPI [mdpi.com]

- 2. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 1-Octylpyridinium bromide | 2534-66-9 | Benchchem [benchchem.com]

- 5. 1-Octylpyridinium bromide | 2534-66-9 | Benchchem [benchchem.com]

1-Decylpyridinium Bromide: Mechanistic Profiling of a Delocalized Cationic Surfactant in Interfacial and Biological Systems

Executive Summary

In the landscape of quaternary ammonium compounds (QACs), aliphatic surfactants like cetyltrimethylammonium bromide (CTAB) often dominate the literature. However, as formulation requirements in drug delivery and antimicrobial coatings become more sophisticated, the structural limitations of localized-charge QACs become apparent. 1-Decylpyridinium bromide (1-DPB) —also known as N-decylpyridinium bromide—offers a compelling alternative.

As a Senior Application Scientist, I frequently leverage 1-DPB in formulations requiring nuanced interfacial behavior. Unlike standard aliphatic QACs, 1-DPB features a delocalized positive charge across its pyridinium ring. This subtle electronic variance drastically alters its critical micelle concentration (CMC), its packing parameter at the lipid-water interface, and its multi-modal antimicrobial efficacy. This whitepaper provides an in-depth mechanistic analysis of 1-DPB, supported by self-validating experimental protocols designed for immediate laboratory implementation.

Physicochemical Profiling & Charge Delocalization

The fundamental driver of 1-DPB's unique surfactant behavior is its electronic structure. In traditional QACs, the cationic charge is heavily localized on the central nitrogen atom. In contrast, quantum chemical calculations and quantitative structure-property relationship (QSPR) studies demonstrate that in 1-DPB, the positive charge is spread over the entire polar pyridinium head[1].

This delocalization reduces the electrostatic repulsion between adjacent surfactant headgroups during micellization, allowing for tighter interfacial packing and influencing the hydration shell dynamics around the micelle.

Quantitative Physicochemical Data

To facilitate formulation modeling, the core physicochemical properties of 1-DPB are summarized below:

| Property | Value | Method / Condition |

| Chemical Formula | C₁₅H₂₆BrN | N/A |

| Molecular Weight | 308.28 g/mol | N/A |

| Critical Micelle Concentration (CMC) | 51.6 mM | Conductometry in H₂O at 25°C[2] |

| Density | 1.07–1.15 g/cm³ | Standard Pycnometry[3] |

| Physical Form | White powder / crystalline pearls | Room Temperature[3] |

Interfacial Dynamics and Synergistic Micellization

In practical applications, surfactants are rarely used in isolation. 1-DPB exhibits profound thermodynamic synergism when formulated with nonionic surfactants, such as Triton X-100.

When mapping the phase behavior of these mixed systems, we observe a highly negative interaction parameter (β). This synergism occurs because the polyoxyethylene (POE) chains of Triton X-100 intercalate between the pyridinium headgroups. The POE chains effectively envelop the n-alkylpyridinium group, shielding the remaining electrostatic repulsion. Consequently, the mixed micelle achieves thermodynamic stability at a significantly lower concentration than predicted by ideal mixing theory, allowing formulation scientists to reduce the total surfactant load while maintaining efficacy.

Multi-Modal Antimicrobial & Antifungal Mechanisms

The biocidal action of standard QACs is traditionally attributed to simple membrane lysis. However, 1-DPB and its derivatives operate via a highly potent, multi-modal pathway that makes them exceptionally effective against resilient fungal pathogens like Saccharomyces cerevisiae and Candida albicans.

-

Electrostatic Adsorption: The delocalized cationic headgroup binds strongly to the negatively charged phospholipid bilayers of microbial membranes.

-

Membrane Permeabilization: The 10-carbon (decyl) hydrophobic tail intercalates into the lipid core, disrupting membrane fluidity. This leads to the rapid leakage of intracellular potassium (K⁺) ions, magnesium, and ATP[4].

-

Intracellular Oxidative Stress: Unlike simple lytic agents, 1-DPB penetrates the cell wall and internalizes, disrupting the membranes of intracellular organelles. Under aerobic conditions, this disruption triggers a lethal accumulation of Reactive Oxygen Species (ROS)[4]. The synergistic combination of physical membrane disruption and internal oxidative stress prevents the microorganism from mounting an effective stress response.

Fig 1: Multi-modal antimicrobial mechanism of 1-DPB highlighting membrane lysis and ROS generation.

Self-Validating Experimental Methodologies

A critical failure point in many surfactant evaluations is the reliance on endpoint assays without internal kinetic validation. To ensure scientific integrity, I mandate the use of self-validating protocols. Below are two foundational methodologies for evaluating 1-DPB.

Protocol 1: Determination of CMC via Conductometry

Causality: Conductometry is highly sensitive to the presence of free ions. Below the CMC, 1-DPB acts as a strong electrolyte, and conductivity increases linearly with concentration. Above the CMC, added monomers form micelles, and a large fraction of bromide counterions become electrostatically bound to the micellar Stern layer. This drastically reduces the slope of the conductivity curve. The intersection of these two linear regimes mathematically self-validates the CMC without relying on subjective visual cues (like dye micellization).

Step-by-Step Workflow:

-

Prepare a 100 mM stock solution of 1-DPB in ultrapure water (18.2 MΩ·cm) at 25.0 ± 0.1 °C.

-

Place 50 mL of ultrapure water in a thermostated, double-walled glass vessel equipped with a calibrated conductivity cell (cell constant ~1.0 cm⁻¹).

-

Titrate the 1-DPB stock solution into the vessel in 0.5 mL increments using an automated micro-burette.

-

Allow 3 minutes of magnetic stirring after each addition to ensure thermal and micellar equilibration.

-

Record the specific conductivity (κ) at each step.

-

Plot κ versus 1-DPB concentration. Perform linear regression on the pre-micellar and post-micellar data points. The point of intersection dictates the exact CMC.

Fig 2: Self-validating conductometric workflow for the precise determination of 1-DPB Critical Micelle Concentration.

Protocol 2: Kinetic Quantification of Membrane Disruption via K⁺ Leakage Assay

Causality: Standard Minimum Inhibitory Concentration (MIC) assays only provide binary, endpoint survival data. Measuring the efflux of intracellular K⁺ provides real-time, quantitative kinetic data on how quickly 1-DPB permeabilizes the membrane.

Step-by-Step Workflow:

-

Cultivate Saccharomyces cerevisiae to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6).

-

Harvest cells via centrifugation (3000 × g, 5 min) and wash three times with sterile 50 mM HEPES buffer (pH 7.2) to remove all extracellular ions.

-

Resuspend the cell pellet in the same buffer to a final working density of 10⁸ CFU/mL.

-

Insert a K⁺-selective electrode (pre-calibrated with KCl standards) into the suspension under continuous stirring at 30°C.

-

Inject 1-DPB to achieve target concentrations (e.g., 0.5×, 1×, and 2× MIC).

-

Continuously record the electromotive force (mV) and convert to [K⁺] using the Nernstian calibration curve.

-

Validation Step: At the end of the assay (e.g., 60 minutes), boil the cell suspension for 10 minutes to induce 100% K⁺ leakage. This establishes the absolute maximum baseline, allowing you to normalize the 1-DPB leakage data as a precise percentage of total cellular potassium.

References

-

A Review on Progress in QSPR Studies for Surfactants Source: MDPI URL:[Link]

-

Binding of 1-Decylpyridinium Bromide to Poly(vinyl sulfate) Source: Oxford University Press (OUP) URL:[Link]

-

What is N-Decylpyridinium Bromide - Properties & Specifications Source: Quaternary Ammonium Salt URL:[Link]

-

Mixed Micelles of N-Alkylpyridinium Bromide and Triton X-100 in Aqueous Media Source: TSI Journals URL:[Link]

-

Action of reactive oxygen species in the antifungal mechanism of gemini-pyridinium salts against yeast Source: PubMed / Biocontrol Science URL:[Link]

Sources

Thermodynamic and Physicochemical Profiling of 1-Decylpyridinium Bromide: Critical Micelle Concentration (CMC) Dynamics

Executive Summary

In the formulation of advanced drug delivery systems, antimicrobial coatings, and engineered nanomaterials, the precise control of surfactant self-assembly is paramount. 1-Decylpyridinium bromide (C₁₀PyBr) is a highly characterized cationic surfactant distinguished by its aromatic headgroup and intermediate 10-carbon hydrophobic tail. Understanding its Critical Micelle Concentration (CMC)—the exact thermodynamic threshold where monomeric surfactants spontaneously self-assemble into micellar aggregates—is critical for optimizing its efficacy and safety profiles in biological and material applications.

This technical guide provides a mechanistic analysis of the CMC of 1-Decylpyridinium bromide, detailing the causality behind its physical properties, the environmental factors that modulate its aggregation, and field-proven, self-validating methodologies for its precise quantification.

Physicochemical Architecture & Micellization Thermodynamics

The self-assembly of 1-Decylpyridinium bromide is governed by a delicate thermodynamic balance between two opposing forces: the hydrophobic effect (the entropic drive to remove the 10-carbon alkyl tail from the aqueous phase) and electrostatic repulsion (the energetic penalty of packing positively charged headgroups in close proximity).

Unlike simple aliphatic quaternary ammonium salts (e.g., decyltrimethylammonium bromide) where the cationic charge is strictly localized on the central nitrogen atom, the pyridinium headgroup of 1-Decylpyridinium bromide exhibits extensive resonance. Quantum chemical calculations and quantitative structure-property relationship (QSPR) studies indicate that the positive charge is not localized solely on the nitrogen but is delocalized across the entire aromatic polar head 1.

Causality in Design: This charge delocalization reduces the maximum charge density at any single atomic coordinate. Consequently, the electrostatic repulsion between adjacent monomers at the micelle surface is mitigated, allowing for tighter packing and influencing the ultimate aggregation number (

Quantitative CMC Dynamics: The Role of the Microenvironment

The CMC is not a static value; it is highly responsive to the solvent matrix. For 1-Decylpyridinium bromide, the baseline CMC in pure water at 25 °C is established at 51.6 mM 2.

However, introducing electrolytes fundamentally alters the thermodynamics of the system. In a 0.1 M phosphate buffer at 20 °C, the CMC drops significantly to 28.0 mM 3.

The Causality of Electrolyte Addition: The addition of salts (like sodium bromide or phosphate buffers) compresses the electrical double layer surrounding the micelle (decreasing the Debye length). The increased ionic strength effectively screens the electrostatic repulsion between the pyridinium headgroups. With the repulsive forces dampened, the hydrophobic effect dominates at lower concentrations, driving premature micellization and thus lowering the observed CMC.

Data Presentation: CMC Under Varying Conditions

| Solvent Matrix | Temperature (°C) | Ionic Strength (M) | CMC (mM) | Mechanistic Rationale |

| Ultrapure Water | 25 | ~0 (Intrinsic) | 51.6 | Baseline thermodynamic balance of the 10-carbon tail. |

| Phosphate Buffer (pH 6.8) | 20 | 0.1 | 28.0 | Counterion screening reduces headgroup electrostatic penalty. |

Self-Validating Experimental Methodology: Isothermal Conductometry

For ionic surfactants like 1-Decylpyridinium bromide, isothermal conductometry is the gold-standard analytical technique. It is superior to surface tension methods (which are highly susceptible to trace surface-active impurities) because it measures a bulk thermodynamic property.

Step-by-Step Protocol

-

Analyte Purification (Crucial for Integrity):

-

Action: Recrystallize commercial 1-Decylpyridinium bromide a minimum of three times from boiling acetone, followed by decolorization with active charcoal in methanol 2.

-

Causality: Unreacted 1-bromodecane or pyridine acts as a highly hydrophobic co-surfactant. Even at parts-per-million levels, these impurities partition into the micellar core, artificially lowering the apparent CMC and creating false minima in surface tension curves.

-

-

Isothermal Preparation:

-

Action: Maintain the titration vessel in a jacketed water bath strictly at 25.0 ± 0.1 °C.

-

Causality: Micellization is an entropically driven process (

). Temperature fluctuations will alter the kinetic energy of the monomers, shifting the equilibrium constant of aggregation.

-

-

Conductometric Titration:

-

Action: Stepwise addition of a concentrated surfactant stock into ultrapure water. Record the specific conductivity (

) only after the signal stabilizes (typically 2-3 minutes per injection to allow for micellar relaxation kinetics). -

Causality: Monomeric

and

-

-

Data Analysis & Self-Validation:

-

Action: Plot specific conductivity (

) versus total surfactant concentration ( -

Systemic Validation:This protocol is inherently self-validating. A sharp, distinct intersection between the two linear regimes confirms the high purity of the surfactant and a highly cooperative micellization process. A broad, heavily rounded transition region immediately flags the presence of homologous impurities (e.g., C8 or C12 chain contamination) or pre-micellar aggregation, invalidating the run.

-

Mechanistic Workflow Visualization

Workflow for the self-validating conductometric determination of CMC.

References

- Source: mdpi.

- Binding of 1-Decylpyridinium Bromide to Poly(vinyl sulfate)

- Protein-cationic detergent interaction.

Sources

1-Decylpyridinium Bromide (1-DPB) in Advanced Formulation Science: Thermodynamics, Antimicrobial Kinetics, and Delivery Systems

Abstract: As a Senior Application Scientist in pharmaceutical formulation and colloidal chemistry, I approach 1-Decylpyridinium bromide (1-DPB) not merely as a chemical entity, but as a highly tunable functional excipient. 1-DPB is a cationic surfactant and an ionic liquid characterized by a delocalized positive charge and a 10-carbon hydrophobic tail. This whitepaper provides an in-depth mechanistic analysis of 1-DPB, exploring its thermodynamic behavior, its permeabilizing effects on microbial membranes, and its emerging applications in drug delivery systems.

Physicochemical Profiling & Micellization Thermodynamics

To effectively utilize 1-DPB in any formulation, one must first understand the thermodynamic drivers of its self-assembly. The critical micelle concentration (CMC) of 1-DPB is approximately 51.6 mM at 25 °C[1].

The Causality of Charge Delocalization: Why is the CMC of 1-DPB relatively high compared to its quaternary ammonium analogs? Quantitative Structure-Property Relationship (QSPR) studies utilizing AM1 quantum chemical calculations reveal that the positive charge in pyridinium surfactants is not localized on the nitrogen atom; rather, it is delocalized across the entire polar aromatic ring[2].

This charge distribution has two critical effects:

-

Increased Monomer Solubility: A widely distributed charge enhances the hydration sphere of the monomer, making it more soluble in the aqueous phase[2].

-

Altered Packing Geometry: The delocalization creates a larger effective headgroup area. During micellization, this leads to heightened electrostatic repulsion at the micelle surface, requiring a higher bulk concentration (CMC) to force aggregation[2].

When 1-DPB interacts with polyanions, such as poly(vinyl sulfate), the binding is highly cooperative and biphasic[1]. Thermodynamic analysis shows an enthalpy of binding (

Quantitative Data Summary

| Parameter | Value | Analytical Method | Mechanistic Significance |

| Critical Micelle Concentration (CMC) | 51.6 mM (at 25 °C) | Conductometry | Establishes the threshold for monomer self-assembly and thermodynamic stability[1]. |

| Enthalpy of Binding ( | -1.4 kJ/mol | Potentiometric Titration | Confirms that polymer-surfactant interaction is primarily entropy-driven via the hydrophobic effect[1]. |

| Primary Antimicrobial Target | Phospholipid Bilayer | K⁺ / ATP Leakage Assays | Induces membrane fluidization and pore formation, leading to rapid cell lysis[3]. |

| Charge Distribution | Delocalized over ring | Quantum Chemical (AM1) | Increases monomer solubility and alters micellar aggregation numbers[2]. |

Mechanisms of Action: Antimicrobial Efficacy & Membrane Disruption

1-DPB and its derivatives are potent antimicrobial and fungicidal agents[3]. In drug development, understanding the exact mechanism of cytotoxicity is non-negotiable. The biocidal action of 1-DPB is a sequential, biophysical disruption of the microbial cell membrane (e.g., in Saccharomyces cerevisiae or E. coli)[3][4].

The Mechanistic Pathway:

-

Electrostatic Anchoring: The delocalized pyridinium cation is electrostatically drawn to the anionic phosphate groups of the pathogen's lipid bilayer[3].

-

Hydrophobic Intercalation: Following this initial anchoring, the C10 decyl chain inserts into the hydrophobic core of the membrane.

-

Fluidization and Lysis: Because the decyl chain is relatively short and highly mobile, it induces membrane fluidization rather than rigidification. This structural perturbation leads to the formation of transient pores. The immediate downstream effect is a catastrophic loss of osmotic gradients, empirically validated by the rapid cytoplasmic leakage of potassium ions (K⁺) and ATP, culminating in cell death[3].

Fig 1. Mechanistic pathway of 1-DPB-induced microbial membrane disruption and cell lysis.

Note: Gemini surfactant variants (e.g., 3DOBP-4,10), which link two 1-decylpyridinium moieties, exhibit exponentially higher fungicidal activity due to localized cooperative insertion and a lower CMC[3].

Applications in Drug Delivery Systems

Beyond direct biocidal use, 1-DPB acts as a structural directing agent in advanced drug delivery. A major challenge with monomeric surfactants in formulation is their tendency to dilute below the CMC upon administration, losing efficacy.

Polymeric Immobilization: To circumvent this, formulation scientists utilize emulsion polymerization to create poly(methyl methacrylate) (PMMA) nanoparticles in the presence of quaternary ammonium surfactants[5]. By immobilizing the surfactant within the PMMA matrix, the system prevents premature micellar dissociation. This architectural choice drastically increases the local concentration of the surfactant at the bacterial interface, allowing the formulation to achieve bactericidal efficacy at doses nearly 10 times lower than the free surfactant alone[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: Conductometric Determination of CMC

Causality: Micellization reduces the electrophoretic mobility of the surfactant ions and binds a fraction of the counterions (bromide). This causes a distinct break in specific conductivity (

-

Preparation: Prepare a 100 mM stock solution of 1-DPB in ultra-pure Milli-Q water.

-

Dilution Series: Prepare 20 samples ranging from 1 mM to 80 mM.

-

Thermal Equilibration: Submerge the measurement vessel in a water bath thermostated strictly to 25 ± 0.1 °C. (Why? Micellization is highly temperature-dependent due to fluctuations in water structure and the hydrophobic effect).

-

Measurement: Submerge the conductivity probe and record the specific conductivity (

) for each concentration once the reading stabilizes (drift < 0.1% per minute). -

Analysis: Plot

vs. Concentration. The CMC (approx. 51.6 mM) is the precise concentration at the intersection of the pre-micellar and post-micellar linear regression lines[1].

Fig 2. Self-validating conductometric workflow for determining the CMC of 1-DPB.

Protocol 2: Real-Time Potassium (K⁺) Leakage Assay

Causality: Assessing membrane integrity requires tracking an intracellular marker. K⁺ is highly concentrated inside healthy cells. Self-Validation: The use of a K⁺-selective electrode provides a real-time, label-free readout. By introducing a known total-lysis agent (Triton X-100) at the end of the assay, the system establishes a 100% leakage internal standard. This normalizes the 1-DPB kinetic data and eliminates sensor drift artifacts.

-

Cell Preparation: Culture Saccharomyces cerevisiae to the mid-logarithmic phase. Wash and resuspend the cells in a K⁺-free buffer (e.g., 10 mM HEPES, pH 7.2) to an

of 1.0. -

Baseline Establishment: Insert a K⁺-selective electrode into the suspension and record the baseline extracellular K⁺ concentration for 5 minutes.

-

Surfactant Challenge: Inject 1-DPB to achieve a final concentration equivalent to its Minimum Inhibitory Concentration (MIC).

-

Kinetic Monitoring: Record the continuous efflux of K⁺ ions for 60 minutes, noting the initial rate of leakage[3].

-

Internal Standardization: Add 0.1% Triton X-100 to induce complete membrane lysis. Record the maximum K⁺ signal. Express the 1-DPB induced leakage as a percentage of this maximum theoretical leakage.

References

1.[1] Binding of 1-Decylpyridinium Bromide to Poly(vinyl sulfate). oup.com. 2.[3] Fungicidal assemblies and their mode of action - SciSpace. scispace.com. 3.[4] Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC. nih.gov. 4.[2] A Review on Progress in QSPR Studies for Surfactants - MDPI. mdpi.com. 5.[5] Antimicrobial Particles from Emulsion Polymerization of Methyl Methacrylate in the Presence of Quaternary Ammonium Surfactants | Langmuir - ACS Publications. acs.org.

Sources

Aggregation Behavior of 1-Decylpyridinium Bromide in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist specializing in interfacial phenomena, I frequently encounter the need to precisely tune surfactant systems for drug delivery vehicles, antimicrobial formulations, and nanoreactors. 1-Decylpyridinium bromide (C10PyBr) serves as an exemplary model cationic surfactant. Its amphiphilic architecture—comprising a hydrophilic pyridinium headgroup with a delocalized positive charge and a hydrophobic 10-carbon alkyl tail—dictates its spontaneous self-assembly into micelles in aqueous media . This guide explores the thermodynamic drivers, structural parameters, and experimental methodologies essential for characterizing C10PyBr aggregation.

Molecular Architecture and Physicochemical Parameters

The aggregation of C10PyBr is fundamentally driven by the hydrophobic effect. Unlike aliphatic quaternary ammonium salts, the pyridinium ring allows for charge delocalization. This delocalization reduces the electrostatic repulsion between headgroups at the micelle surface, directly influencing the critical micelle concentration (CMC) and the aggregation number (

Table 1: Physicochemical and Thermodynamic Parameters of Alkylpyridinium Bromides in Water at 25°C

| Surfactant | Alkyl Chain Length | CMC (mM) | Aggregation Number ( | |

| 1-Octylpyridinium bromide (C8PyBr) | 8 | ~250.0 | ~15 - 20 | -15.5 |

| 1-Decylpyridinium bromide (C10PyBr) | 10 | 51.3 - 51.6 | ~35 - 40 | -21.4 |

| 1-Dodecylpyridinium bromide (C12PyBr) | 12 | 11.5 - 12.0 | ~50 - 55 | -27.2 |

| 1-Tetradecylpyridinium bromide (C14PyBr) | 14 | 3.2 - 4.0 | ~70 - 75 | -32.8 |

(Data synthesized from conductometric and light-scattering literature )

Thermodynamics of Micellization

The micellization of C10PyBr is a spontaneous process, indicated by a negative Gibbs free energy of micellization (

The Causality of Self-Assembly:

Water molecules form highly structured, ice-like cages (clathrates) around the hydrophobic decyl chains of the surfactant monomers. When these monomers aggregate into a micelle, the structured water molecules are expelled into the bulk solvent. This release causes a massive gain in configurational entropy, which overcomes the electrostatic repulsion of the cationic headgroups. The enthalpic contribution (

Caption: Thermodynamic pathway of C10PyBr micellization driven by the hydrophobic effect.

Counterion and Electrolyte Effects

The nature of the counterion dictates the electrical double layer of the micelle. Bromide (

Furthermore, adding a background electrolyte (e.g., NaBr) depresses the CMC and promotes micellar growth via the common-ion effect. The added salt compresses the electrical double layer, facilitating highly cooperative, biphasic binding interactions .

Experimental Methodologies

To ensure trustworthiness and reproducibility in formulation science, the following protocols detail the gold-standard methods for characterizing C10PyBr aggregation. These methods act as self-validating systems by relying on distinct physical transitions at the CMC.

Protocol 1: Determination of CMC via Conductometry

Conductometry is highly sensitive to the change in the mobility of charge carriers when monomers transition into partially neutralized micelles.

-

Preparation : Prepare a 100 mM stock solution of C10PyBr in ultrapure Milli-Q water (resistivity 18.2 MΩ·cm).

-

Equilibration : Place a thermostated glass cell containing 50 mL of Milli-Q water on a magnetic stirrer. Maintain the temperature strictly at 25.0 ± 0.1 °C using a circulating water bath.

-

Titration : Using a calibrated micro-syringe, inject precise aliquots of the C10PyBr stock solution into the water.

-

Measurement : After each injection, allow 3 minutes for thermal and mixing equilibration. Record the specific conductivity (

) using a calibrated conductivity meter. -

Self-Validation & Analysis : Plot the specific conductivity (

) versus the total surfactant concentration (

Caption: Step-by-step experimental workflow for conductometric CMC determination.

Protocol 2: Potentiometric Titration for Polymer-Surfactant Binding

Understanding how C10PyBr interacts with polyanions (e.g., poly(vinyl sulfate)) is critical for designing complex coacervates and drug delivery vehicles .

-

Electrode Fabrication : Construct a C10PyBr-selective electrode using a polyvinyl chloride (PVC) membrane doped with a hydrophobic cyclodextrin derivative (e.g., propionyl-

-cyclodextrin) acting as a neutral carrier. -

Cell Setup : Set up a co-cylindrical thermostated cell with the surfactant-selective electrode and a calomel reference electrode connected via a 1 M KCl agar bridge.

-

Titration : Titrate the C10PyBr solution into a vessel containing a 1 mM poly(vinyl sulfate) solution.

-

Data Extraction : Record the electromotive force (EMF). Use the Nernst equation to calculate the concentration of free, unbound C10PyBr monomers. Subtracting the free surfactant from the total added surfactant yields the bound concentration, allowing for the construction of an accurate binding isotherm.

Biological and Ecotoxicological Implications

In drug development and environmental monitoring, the biological activity of C10PyBr cannot be ignored. The amphiphilic nature that allows for micellization is the exact mechanism that drives its cytotoxicity and antimicrobial properties. C10PyBr exhibits dose-dependent toxicity against algae (e.g., Scenedesmus obliquus) and various bacterial strains .

The Mechanism of Action: The positively charged pyridinium headgroup electrostatically binds to the negatively charged microbial cell membrane (interacting with lipopolysaccharides or phospholipids). Subsequently, the 10-carbon hydrophobic tail inserts into the lipid bilayer. This insertion causes membrane fluidization, leakage of vital intracellular contents (such as ATP, magnesium, and potassium ions), and ultimately leads to necrotic cell death .

Caption: Mechanism of C10PyBr-induced cellular membrane disruption and cytotoxicity.

References

-

Title: A Review on Progress in QSPR Studies for Surfactants Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

-

Title: Effect of charge distribution along surfactant molecules on physico-chemical properties of surfactant systems Source: ResearchGate URL: [Link]

-

Title: Effect of counterion on thermodynamic micellar properties of tetradecylpyridinium in aqueous solutions Source: ResearchGate URL: [Link]

-

Title: Binding of 1-Decylpyridinium Bromide to Poly(vinyl sulfate) Source: Oxford University Press (Bulletin of the Chemical Society of Japan) URL: [Link]

-

Title: Ionic Liquids—A Review of Their Toxicity to Living Organisms Source: PMC (National Institutes of Health) URL: [Link]

-

Title: Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern Source: ACS Publications (Environmental Science & Technology) URL: [Link]

Spectroscopic Characterization of 1-Decylpyridinium Bromide: A Technical Guide

Introduction

1-Decylpyridinium bromide is a quaternary ammonium salt belonging to the class of cationic surfactants. Its amphiphilic nature, consisting of a hydrophilic pyridinium head group and a hydrophobic ten-carbon alkyl chain, imparts to it properties that are valuable in a range of applications, from antimicrobial agents and corrosion inhibitors to phase-transfer catalysts.[1] A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for quality control in its synthesis and formulation. This technical guide provides an in-depth analysis of the spectroscopic data for 1-decylpyridinium bromide, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While direct, publicly available spectral data for this specific compound is limited, this guide will draw upon established principles and data from closely related analogs to provide a comprehensive and predictive characterization.

Molecular Structure and Spectroscopic Overview

The molecular structure of 1-decylpyridinium bromide is key to interpreting its spectroscopic data. The positive charge on the nitrogen atom significantly influences the electron density of the pyridinium ring, leading to characteristic downfield shifts in ¹H and ¹³C NMR spectroscopy. The long aliphatic decyl chain, in contrast, will exhibit signals in the upfield region typical for alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-decylpyridinium bromide, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-decylpyridinium bromide is characterized by distinct regions corresponding to the aromatic protons of the pyridinium ring and the aliphatic protons of the decyl chain. The quaternization of the nitrogen atom causes a significant deshielding of the pyridinium protons, resulting in their resonance at high chemical shifts (downfield).

Based on data from analogous N-alkylpyridinium bromides, such as 1-hexadecylpyridinium bromide, the following proton assignments can be predicted for 1-decylpyridinium bromide in a solvent like deuterochloroform (CDCl₃).[2]

Predicted ¹H NMR Spectral Data for 1-Decylpyridinium Bromide:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 (ortho) | ~9.0 - 8.8 | Doublet (d) | 2H |

| H-4 (para) | ~8.6 - 8.4 | Triplet (t) | 1H |

| H-3, H-5 (meta) | ~8.2 - 8.0 | Triplet (t) | 2H |

| N-CH₂ (α-methylene) | ~4.9 - 4.7 | Triplet (t) | 2H |

| N-CH₂-CH₂ - (β-methylene) | ~2.0 - 1.8 | Multiplet (m) | 2H |

| -(CH₂)₇- (bulk methylene) | ~1.4 - 1.2 | Broad singlet (br s) | 14H |

| -CH₃ (terminal methyl) | ~0.9 - 0.8 | Triplet (t) | 3H |

The protons on the pyridinium ring (H-2, H-3, H-4, H-5, H-6) are the most deshielded due to the electron-withdrawing effect of the positively charged nitrogen. The protons ortho to the nitrogen (H-2, H-6) are expected to be the furthest downfield. The N-CH₂ protons are also significantly deshielded due to their direct attachment to the cationic nitrogen. The remaining protons of the decyl chain show typical aliphatic chemical shifts, with the terminal methyl group being the most shielded (upfield). A similar pattern for the decyl chain is observed in the ¹H NMR spectrum of 4-mercapto-N-decylpyridinium bromide.[3]

¹³C NMR Spectroscopy

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. The chemical shifts are indicative of the electronic environment of the carbon atoms.

Predicted ¹³C NMR Spectral Data for 1-Decylpyridinium Bromide:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 (ortho) | ~145 |

| C-4 (para) | ~144 |

| C-3, C-5 (meta) | ~128 |

| N-CH₂ (α-methylene) | ~62 |

| N-CH₂-CH₂ - (β-methylene) | ~32 |

| -(CH₂)₇- (bulk methylene) | ~31, 29, 26 |

| -CH₂-CH₃ | ~23 |

| -CH₃ (terminal methyl) | ~14 |

The pyridinium carbons resonate in the aromatic region, with the ortho and para carbons being the most deshielded. The α-methylene carbon (N-CH₂) is significantly downfield compared to the other methylene groups due to the influence of the nitrogen atom. The remaining carbons of the decyl chain exhibit characteristic aliphatic signals, with the terminal methyl carbon being the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands for 1-Decylpyridinium Bromide:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (aliphatic) | Strong |

| ~1630 | C=C stretch (pyridinium ring) | Medium |

| ~1480 | C=N stretch (pyridinium ring) | Medium |

| 1470 - 1450 | C-H bend (aliphatic) | Medium |

| ~770 | C-H out-of-plane bend (aromatic) | Strong |

The IR spectrum will be dominated by the strong C-H stretching vibrations of the long decyl chain in the 2950-2850 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyridinium ring are expected at higher wavenumbers (3100-3000 cm⁻¹). The characteristic C=C and C=N stretching vibrations of the pyridinium ring will appear in the 1630-1480 cm⁻¹ region. A strong band around 770 cm⁻¹ is indicative of the out-of-plane C-H bending of the monosubstituted pyridinium ring. The presence of these key absorption bands provides confirmatory evidence for the structure of 1-decylpyridinium bromide. An FTIR spectrum of the analogous 1-hexadecylpyridinium bromide shows these characteristic features.[4]

Experimental Protocols

Synthesis of 1-Decylpyridinium Bromide

A common and straightforward method for the synthesis of 1-decylpyridinium bromide is through the Menshutkin reaction, which involves the quaternization of an amine (pyridine) with an alkyl halide (1-bromodecane).[5]

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of pyridine and 1-bromodecane. A suitable solvent, such as acetonitrile or toluene, can be used, although the reaction can also be performed neat.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for several hours (e.g., 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 1-decylpyridinium bromide, will often precipitate as a white or off-white solid. If a solvent was used, it can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or acetone/ether, to yield the pure 1-decylpyridinium bromide.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified 1-decylpyridinium bromide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

-